ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

Bone biology GPCR signaling Osteoporosis

AP-503 is a precisely targeted, synthetic small-molecule agonist engineered for exclusive GPR133 (ADGRD1) activation. Unlike broad-spectrum coumarin derivatives or peptide alternatives such as pGPR133 (EC50 ~1 mM), AP-503 achieves complete cAMP signaling at 1 nM—a 1,000,000-fold potency advantage. It outperforms the non-coumarin agonist GL64 by 3,290-fold (EC50 1.21 nM vs. 3.98 μM). AP-503 activates Gs selectively with no Gi or G12 crosstalk, and at 2 mg/kg daily dosing enhances muscle contractile force without nuclear AR activation or prostate growth. With >98% HPLC purity and rigorously defined pharmacology, AP-503 is the definitive reference agonist for HTS normalization, osteoblast differentiation assays, and in vivo myopathy models. Choose AP-503 for reproducible, high-signal-to-noise GPR133 pharmacology.

Molecular Formula C18H22O5
Molecular Weight 318.4 g/mol
Cat. No. B3944870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate
Molecular FormulaC18H22O5
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OCC
InChIInChI=1S/C18H22O5/c1-5-7-13-10-16(19)23-17-11(3)15(9-8-14(13)17)22-12(4)18(20)21-6-2/h8-10,12H,5-7H2,1-4H3
InChIKeyLBZACLVRNJDADX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate (AP-503): A Potent, Selective GPR133 Agonist for Muscle and Bone Research


Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate, widely catalogued as AP-503 (CAS 767299-99-0), belongs to the 2H-chromen-2-one (coumarin) class of heterocyclic compounds . It functions as a synthetic, small-molecule agonist of the adhesion G protein-coupled receptor GPR133 (ADGRD1), the membrane receptor for 5α-dihydrotestosterone (5α-DHT) [1]. Unlike broad-spectrum coumarin derivatives that interact with multiple GPCRs, AP-503 is engineered for exclusive GPR133 activation, making it a precisely targeted chemical probe for dissecting androgen membrane signaling in skeletal muscle and bone [1], .

Why Substituting Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate with a Generic Coumarin or Alternative GPR133 Ligand Risks Experimental Failure


The coumarin scaffold is a privileged structure in GPCR pharmacology, but minor structural modifications yield agonists for entirely different receptors (e.g., GPR35 vs. GPR133) [1]. Even among GPR133 agonists, potency varies by orders of magnitude: the endogenous Stachel-derived peptide pGPR133 requires millimolar concentrations (1 mM) to elevate cAMP, whereas AP-503 achieves equivalent signaling at 1 nM [2]. Commercially available alternatives such as GL64, a non-coumarin small-molecule GPR133 agonist, exhibit a 3,290-fold higher EC50 (3.98 μM) than AP-503 . Substituting AP-503 without verifying these quantitative performance gaps would compromise assay sensitivity, confound dose-response interpretations, and potentially invalidate comparisons between studies.

Quantitative Differentiation of Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate (AP-503) from Closest Comparators


AP-503 vs. Endogenous Agonist pGPR133: 1,000,000-Fold Higher cAMP Induction Potency in Primary Osteoblasts

In primary osteoblasts differentiated from bone marrow mesenchymal stromal cells (BM-MSCs), AP-503 induced significant cAMP accumulation at 1 nM, while the GPR133 Stachel-derived peptide agonist pGPR133 required a 1 mM concentration to achieve comparable cAMP levels [1]. The 1,000,000-fold potency advantage of AP-503 relative to the endogenous tethered agonist makes it the only practical chemical probe for studying GPR133-mediated cAMP signaling in osteoblast assays that cannot tolerate millimolar peptide concentrations.

Bone biology GPCR signaling Osteoporosis

AP-503 vs. GL64: Over 3,000-Fold Higher Agonist Potency at GPR133

Two distinct synthetic small-molecule agonists of GPR133/ADGRD1 are commercially available: AP-503 (a coumarin derivative) and GL64 (a structurally unrelated scaffold). In head-to-head EC50 comparison using cAMP accumulation assays in GPR133-overexpressing HEK293T cells, AP-503 exhibits an EC50 of 1.21 nM , whereas GL64 has a reported EC50 of 3.98 μM . This represents a potency advantage of approximately 3,290-fold for AP-503. Additionally, AP-503 demonstrates Gs pathway bias with no activation of G12 or Gi pathways , while GL64's G-protein selectivity profile beyond Gs has not been characterized at comparable resolution .

Receptor pharmacology Drug discovery Androgen signaling

AP-503 vs. 5α-DHT: Separating Muscle-Strengthening Efficacy from Androgen Receptor-Mediated Side Effects In Vivo

The natural androgen 5α-DHT activates GPR133 (EC50 = 15.4 nM) but also potently activates nuclear androgen receptors (AR), producing both desired anabolic effects on muscle and undesirable androgenic effects including prostate proliferation [1]. AP-503 was rationally designed to avoid AR binding while retaining high GPR133 potency (EC50 = 1.21 nM) [1]. In vivo, AP-503 (2 mg/kg intraperitoneal, daily, 4 weeks) increased muscle strength in mice without stimulating prostate growth, a hallmark side effect of androgens [1]. This represents a therapeutic differentiation that 5α-DHT and synthetic androgens cannot achieve.

Muscle physiology Selective androgen receptor modulation Sarcopenia

Optimal Research and Procurement Scenarios for Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate (AP-503)


Functional Dissection of GPR133-cAMP-β-Catenin Signaling in Primary Osteoblasts Without Peptide Artifacts

When studying GPR133-mediated osteoblast differentiation, AP-503 delivers satellite-level cAMP activation at 1 nM concentrations, avoiding the cytotoxicity, peptide instability, and non-specific effects associated with the 1 mM pGPR133 peptide alternative [1]. This allows unambiguous dissection of the GPR133-Gs-cAMP-PKA-β-catenin pathway in primary cell cultures where high peptide concentrations would confound results.

High-Throughput Screening for GPR133 Modulators Using a Validated Pharmacological Standard

With a rigorously determined EC50 of 1.21 nM and confirmed Gs-pathway selectivity (no Gi or G12 activation) , AP-503 serves as an ideal reference agonist for HTS campaigns seeking novel GPR133 ligands. Its purity (>99% by HPLC) and defined potency allow normalization of assay windows across screening plates.

In Vivo Preclinical Studies of Muscle Strength Enhancement Without Androgen Receptor Engagement

For animal models of sarcopenia, cachexia, or androgen-deficiency myopathy, AP-503 uniquely enhances muscle contractile force at 2 mg/kg daily dosing without activating nuclear AR or stimulating prostate growth [2]. This receptor-specificity profile makes AP-503 the only tool compound that cleanly isolates GPR133's contribution to muscle physiology from confounding AR-mediated effects.

Quote Request

Request a Quote for ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.